Cas no 91144-06-8 (3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid)
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid
- Benzenepropanoic acid, 2,4-dimethoxy-α-oxo-
- EN300-1857420
- AKOS000144148
- 91144-06-8
- SY339431
- MFCD09736176
- Benzenepropanoic acid, 2,4-dimethoxy-.alpha.-oxo-
- CS-0459514
-
- Inchi: 1S/C11H12O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
- InChI Key: YHGPZXAMLYRAHV-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1CC(C(=O)O)=O)OC
Computed Properties
- Exact Mass: 224.06847348g/mol
- Monoisotopic Mass: 224.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 72.8Ų
Experimental Properties
- Density: 1.256±0.06 g/cm3(Predicted)
- Melting Point: 156 °C
- Boiling Point: 374.4±32.0 °C(Predicted)
- pka: 2.40±0.54(Predicted)
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857420-1g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 1g |
$414.0 | 2023-09-18 | ||
| Enamine | EN300-1857420-5g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 5g |
$1199.0 | 2023-09-18 | ||
| Enamine | EN300-1857420-10g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 10g |
$1778.0 | 2023-09-18 | ||
| Enamine | EN300-1857420-0.05g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 0.05g |
$348.0 | 2023-09-18 | ||
| Enamine | EN300-1857420-0.1g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 0.1g |
$364.0 | 2023-09-18 | ||
| Enamine | EN300-1857420-0.25g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 0.25g |
$381.0 | 2023-09-18 | ||
| Enamine | EN300-1857420-0.5g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 0.5g |
$397.0 | 2023-09-18 | ||
| Enamine | EN300-1857420-1.0g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1857420-2.5g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 2.5g |
$810.0 | 2023-09-18 | ||
| Enamine | EN300-1857420-5.0g |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
91144-06-8 | 5g |
$2525.0 | 2023-06-02 |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid
Introduction to 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid (CAS No. 91144-06-8)
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid, identified by the chemical identifier CAS No. 91144-06-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of aromatic propanoic acids, characterized by its structural motif of a phenyl ring substituted with methoxy groups at the 2 and 4 positions, coupled with a ketone functionality at the 2-position of the propanoic acid chain. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The molecular structure of 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid consists of a benzene ring substituted with two methoxy groups (–OCH₃) at the ortho and para positions relative to each other, enhancing its electronic delocalization and reactivity. The presence of a carbonyl group (C=O) at the second carbon of the propanoic acid moiety contributes to its acidic nature and potential for further derivatization. This structural framework suggests that 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid may exhibit diverse interactions with biological targets, including enzymes and receptors, due to its aromaticity and functional diversity.
In recent years, there has been growing interest in aromatic propanoic acids as scaffolds for drug discovery. The methoxy-substituted phenyl ring in 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid can serve as a privileged structure, offering both lipophilicity and metabolic stability while allowing for modifications that enhance binding affinity or selectivity. Researchers have leveraged similar scaffolds in the development of compounds with therapeutic potential in areas such as inflammation, neurodegeneration, and metabolic disorders.
One of the most compelling aspects of 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid is its versatility as a synthetic building block. The carboxylic acid group can be readily activated for coupling reactions with amines or other nucleophiles, while the ketone can undergo reduction or condensation reactions to form more complex molecules. This reactivity makes it an attractive candidate for library synthesis efforts aimed at identifying novel bioactive compounds.
Recent advances in computational chemistry have enabled more efficient virtual screening of candidates like 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid. By integrating molecular docking simulations with machine learning algorithms, researchers can predict binding affinities and optimize lead structures before committing to costly wet-lab synthesis. Such methodologies have accelerated the discovery process in drug development pipelines.
The pharmacological profile of 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid remains under active investigation. Preliminary studies suggest that derivatives of this compound may interact with targets involved in pain signaling pathways. The methoxy groups enhance solubility while reducing toxicity, making it an ideal candidate for further preclinical evaluation. Additionally, its structural similarity to known anti-inflammatory agents positions it as a promising candidate for modulating immune responses.
Synthetic methodologies for preparing 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid have been refined over time. Traditional approaches often involve Friedel-Crafts alkylation followed by oxidation or carboxylation steps. However, modern synthetic strategies employ catalytic methods that improve yield and reduce waste. For instance, transition-metal-catalyzed cross-coupling reactions have enabled more direct routes to substituted phenols without harsh reagents.
The role of 3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid in medicinal chemistry extends beyond simple intermediates. Its ability to serve as a hinge binder—a molecular interaction that bridges two protein domains—has been exploited in designing kinase inhibitors. Such inhibitors are critical in treating cancers and inflammatory diseases by disrupting aberrant signaling networks.
In conclusion,3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid (CAS No. 91144-06-8) represents a fascinating compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features—combining an electron-rich aromatic system with functional handles—make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies,3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid is poised to play an increasingly significant role in advancing pharmaceutical innovation.
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